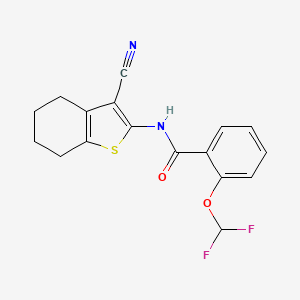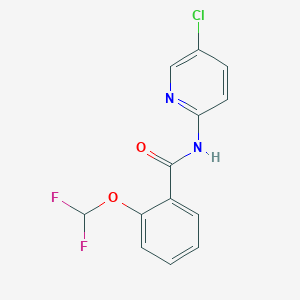![molecular formula C12H16ClN3 B10959688 3-chloro-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-1,2,4-triazole](/img/structure/B10959688.png)
3-chloro-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a triazole ring and a chlorine atom further enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE typically involves multiple steps, starting from adamantane. One common method includes the chlorination of adamantane to form 1-chloroadamantane, followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming complex polycyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and nanomaterials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its stable structure and functional groups.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, such as high-performance lubricants and coatings
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group provides a rigid scaffold that enhances binding affinity, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE can be compared with other adamantane derivatives, such as:
1-ADAMANTYLAMINE: Known for its antiviral properties, particularly against influenza A.
1-ADAMANTYLACETIC ACID: Used in the synthesis of bioactive compounds and pharmaceuticals.
1-ADAMANTYL-1H-IMIDAZOLE: Utilized in medicinal chemistry for its potential therapeutic effects.
The uniqueness of 1-(1-ADAMANTYL)-3-CHLORO-1H-1,2,4-TRIAZOLE lies in its combination of the adamantyl group with a triazole ring and a chlorine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-chloro-1,2,4-triazole |
InChI |
InChI=1S/C12H16ClN3/c13-11-14-7-16(15-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2 |
InChI Key |
XVZCJDUIUBSIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(2-methylpiperidin-1-yl)methanone](/img/structure/B10959616.png)

![ethyl 2-({[3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10959622.png)
![(1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B10959623.png)
![3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10959625.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10959646.png)

![1-(difluoromethyl)-3-methyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10959652.png)
![5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B10959659.png)

![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959680.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10959698.png)
